molecular formula C17H18N6O3S B10991814 methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10991814
M. Wt: 386.4 g/mol
InChI Key: GMGNRNMZMUGIPS-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound with promising biological activities. Let’s explore its properties and applications.

Preparation Methods

The synthetic route to this compound involves several steps

  • Formation of the Tetrazole Ring: : Start with 2-methyl-5-(1H-tetrazol-1-yl)aniline (a precursor containing the tetrazole ring) . React it with an acid chloride (e.g., benzoyl chloride) to form the tetrazole-containing intermediate.

  • Thiazole Formation: : Next, react the tetrazole intermediate with 2-bromoacetic acid or its ester derivative to introduce the thiazole ring. This step forms the desired compound.

  • Esterification: : Finally, esterify the carboxylic acid group using methanol to obtain methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For example, it can react with strong acids or bases, undergo ester hydrolysis, or participate in nucleophilic substitutions.

    Major Products: The products depend on the specific reaction conditions and functional groups involved.

Scientific Research Applications

Mechanism of Action

    Targets: Explore interactions with enzymes or receptors.

    Pathways: Investigate signaling pathways affected by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from related molecules.

    Similar Compounds: Mention other thiazole-based drugs or tetrazole-containing compounds.

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N6O3S/c1-9(2)14-13(16(25)26-4)18-17(27-14)19-15(24)11-7-5-6-8-12(11)23-10(3)20-21-22-23/h5-9H,1-4H3,(H,18,19,24)

InChI Key

GMGNRNMZMUGIPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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